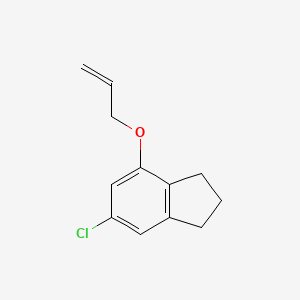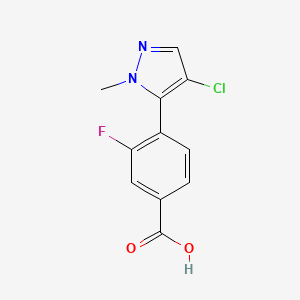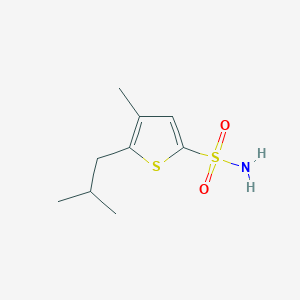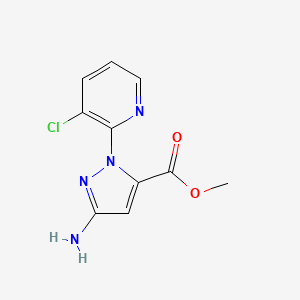
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-pyridyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, particularly insecticides. Its derivatives are effective against a wide range of pests .
Mécanisme D'action
The mechanism of action of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. For its anticancer properties, it may interfere with DNA replication or induce apoptosis in cancer cells[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but contains a bromine atom instead of a methyl ester group.
Chlorantraniliprole: This compound shares the pyrazole core and is used as an insecticide.
Uniqueness
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro-pyridyl group, and methyl ester group makes it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H9ClN4O2 |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
methyl 5-amino-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-10(16)7-5-8(12)14-15(7)9-6(11)3-2-4-13-9/h2-5H,1H3,(H2,12,14) |
Clé InChI |
ZYCQRDXZNUFCEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
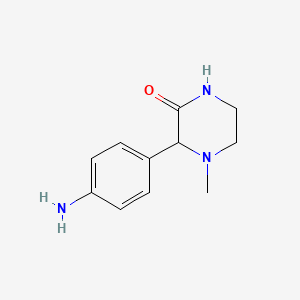
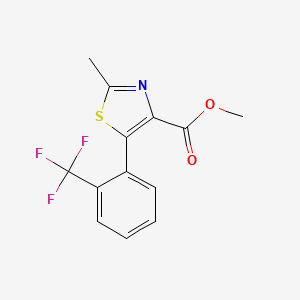
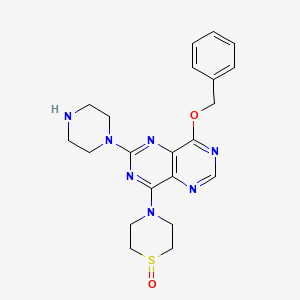

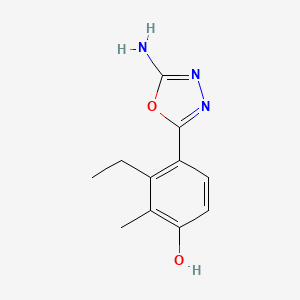
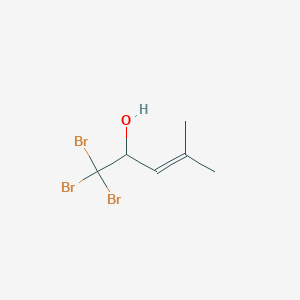
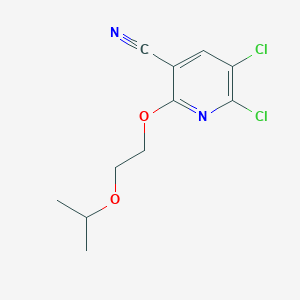

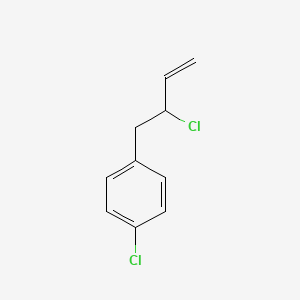
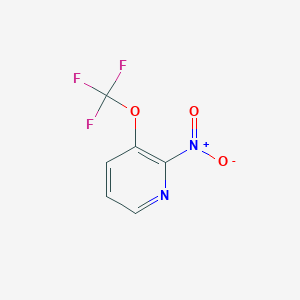
![[6-Chloro-4-(2-chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8556081.png)
